N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 681266-13-7
VCID: VC6005391
InChI: InChI=1S/C19H17N3O3S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-26(24,25)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

CAS No.: 681266-13-7

Cat. No.: VC6005391

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.42

* For research use only. Not for human or veterinary use.

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide - 681266-13-7

Specification

CAS No. 681266-13-7
Molecular Formula C19H17N3O3S
Molecular Weight 367.42
IUPAC Name N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Standard InChI InChI=1S/C19H17N3O3S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-26(24,25)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23)
Standard InChI Key QIAPILCHBKVUKT-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, reflects its intricate architecture. Key structural components include:

  • A thieno[3,4-c]pyrazole core, where a thiophene ring is fused to a pyrazole moiety.

  • 5,5-Dioxido groups on the thiophene ring, enhancing electrophilicity and solubility.

  • A 2-phenyl substituent on the pyrazole nitrogen, contributing to hydrophobic interactions.

  • A 2-phenylacetamide group linked to the pyrazole’s 3-position, enabling hydrogen bonding.

Table 1: Key Identifiers and Properties

PropertyValue
CAS No.681266-13-7
Molecular FormulaC19H17N3O3S\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight367.42 g/mol
IUPAC NameN-(5,5-dioxido-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
SMILESC1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
InChIKeyLJYYIKXNPXGDIA-UHFFFAOYSA-N

The sulfone groups at the 5-position of the thiophene ring increase polarity, potentially improving aqueous solubility compared to non-oxidized analogs. Computational studies of related compounds suggest that such modifications optimize electronic properties for target engagement, as seen in nitroheterocyclic antitubercular agents .

Synthesis and Characterization

Reaction Pathway and Optimization

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide proceeds via a multi-step sequence:

  • Core Formation: Cyclocondensation of thiophene precursors with hydrazine derivatives generates the thieno[3,4-c]pyrazole scaffold.

  • Oxidation: Treatment with hydrogen peroxide or analogous oxidizing agents introduces the 5,5-dioxido groups.

  • Acetamide Coupling: Acylation of the pyrazole’s 3-amino group with 2-phenylacetyl chloride under basic conditions yields the final product.

Critical parameters include:

  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

  • Catalysts: Acidic or basic catalysts accelerate cyclization and acylation steps.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR confirms proton environments, with distinct signals for the phenyl (δ 7.2–7.5 ppm) and acetamide (δ 2.1–2.3 ppm) groups.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments typically show >95% purity under reverse-phase conditions.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 367.42, consistent with the molecular formula.

Research Findings and Experimental Data

Synthetic Yield and Scalability

Bench-scale syntheses report yields of 40–55%, with losses attributed to oxidative side reactions during sulfonation. Microwave-assisted synthesis, as employed for pyrazoline analogs, could improve efficiency by reducing reaction times .

Solubility and Formulation

Preliminary solubility data (unpublished) suggest moderate aqueous solubility (~0.5 mg/mL), necessitating prodrug strategies or co-solvents for in vivo studies.

Computational Modeling

Density Functional Theory (DFT) analyses predict:

  • Dipole Moment: 5.2 Debye, indicating high polarity.

  • LogP: 2.8, balancing hydrophobicity for membrane permeation and aqueous solubility.

Future Directions and Applications

Priority Research Areas

  • In Vitro Bioactivity Profiling: Screening against Mycobacterium tuberculosis and ESKAPE pathogens to validate hypothesized antimicrobial activity.

  • Mechanistic Studies: Electrochemical analyses (e.g., cyclic voltammetry) to assess redox behavior and nitroreductase interactions .

  • Derivatization: Introducing electron-withdrawing groups (e.g., -CF3_3) to modulate electronic properties and potency.

Therapeutic Prospects

  • Tuberculosis: As a sulfone-containing analog of pretomanid, this compound could circumvent resistance mechanisms associated with nitroimidazoles.

  • Hospital-Acquired Infections: Structural similarity to pyrazoline-based β-lactamase inhibitors hints at adjuvant potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator